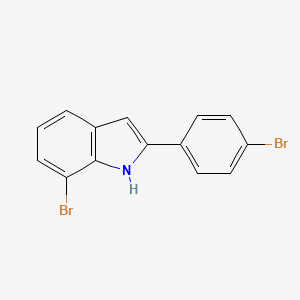

7-Bromo-2-(4-bromophenyl)-1H-indole

Overview

Description

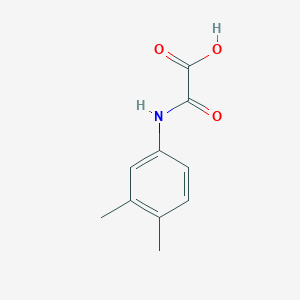

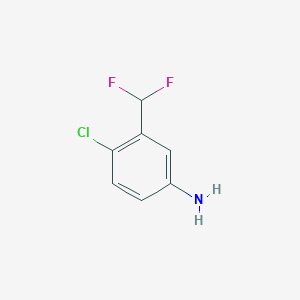

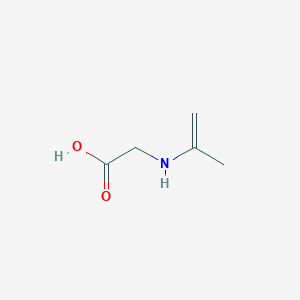

The compound “7-Bromo-2-(4-bromophenyl)-1H-indole” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together .

Synthesis Analysis

While specific synthesis methods for “7-Bromo-2-(4-bromophenyl)-1H-indole” were not found, similar compounds have been synthesized through various methods. For instance, regioselective synthesis of some novel hybrids has been achieved via copper (I) catalyzed one-pot reaction of various aromatic aldehydes .Molecular Structure Analysis

The molecular structure of “7-Bromo-2-(4-bromophenyl)-1H-indole” would likely involve a benzene ring attached to a pyrrole ring (forming an indole structure), with bromine substituents at the 7th position of the indole and the 4th position of the phenyl group .Scientific Research Applications

Anticancer Activity

7-Bromo-2-(4-bromophenyl)-1H-indole: has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their efficacy against human cancer cell lines. Notably, some derivatives exhibited remarkable anticancer activity compared to standard drugs . Further studies are needed to explore its mechanism of action and optimize its effectiveness.

Biological Applications

Apart from anticancer properties, this compound may have other biological applications. Its structural features make it a potential scaffold for designing new agents with antibacterial, antithrombotic, anticonvulsant, and other pharmacological activities . Researchers continue to explore its potential in drug discovery.

Molecular Docking Studies

Computational studies, such as molecular docking, have been employed to understand how 7-Bromo-2-(4-bromophenyl)-1H-indole interacts with biological targets. For instance, docking studies with epidermal growth factor receptor (EGFR) have supported its anticancer activity . These simulations provide insights into binding modes and guide further experimental investigations.

Quinoline-Based Isoindolin-1-ones

Interestingly, related compounds have been synthesized using a similar one-pot approach. For instance, the synthesis of N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo-[3,4-b]quinolin-1-ones demonstrates the versatility of quinoline-based scaffolds . These derivatives may have diverse applications beyond anticancer activity.

Crystallography

The crystal structure of 7-Bromo-2-(4-chloro-phenyl)-quinoxaline (a related compound) has been determined. The asymmetric unit contains one molecule, and the bromine substituent in the benzene ring is characterized by a specific C–Br bond length . Such crystallographic studies contribute to our understanding of the compound’s solid-state properties.

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anticancer activity against various human cancer cell lines, including hela, mcf-7, a549, and pc3 . These compounds likely interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cell proliferation and survival.

Result of Action

Similar compounds have demonstrated significant anticancer activity, suggesting that this compound may also exert cytotoxic effects on cancer cells

properties

IUPAC Name |

7-bromo-2-(4-bromophenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2N/c15-11-6-4-9(5-7-11)13-8-10-2-1-3-12(16)14(10)17-13/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLHQVWNNARQGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-(4-bromophenyl)-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3149030.png)

![2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid](/img/structure/B3149048.png)

![[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3149049.png)

![Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B3149056.png)

![Ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B3149064.png)

![Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-](/img/structure/B3149069.png)